N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide

Description

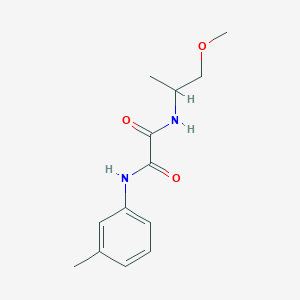

N1-(1-Methoxypropan-2-yl)-N2-(m-tolyl)oxalamide is an oxalamide derivative characterized by a methoxy-substituted aliphatic chain (1-methoxypropan-2-yl) at the N1 position and a meta-methylphenyl (m-tolyl) group at the N2 position. Key properties inferred from analogs include:

- Molecular weight: ~292.3 g/mol (calculated).

- Key functional groups: Ether (methoxy), methyl (m-tolyl), and oxalamide backbone.

- Potential applications: Antiviral, flavor enhancement, or enzyme inhibition, depending on substituent interactions.

Properties

IUPAC Name |

N'-(1-methoxypropan-2-yl)-N-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9-5-4-6-11(7-9)15-13(17)12(16)14-10(2)8-18-3/h4-7,10H,8H2,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNFMRYGWOFIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NC(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide typically involves the reaction of oxalyl chloride with N-(1-methoxypropan-2-yl)-m-toluidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The methoxypropan-2-yl group can interact with hydrophobic pockets in proteins, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxalamides

Key Observations :

- The m-tolyl group (electron-donating methyl) differs from electron-withdrawing substituents (e.g., chloro, fluoro in Ev8), which may influence electronic interactions in biological systems.

Implications for the Target Compound :

- The m-tolyl group ’s electron-donating nature could modulate binding affinity in enzyme or receptor targets, similar to S336’s interaction with umami taste receptors.

Physicochemical and Spectroscopic Comparison

Table 3: Physicochemical Properties

| Compound Name | LC-MS (m/z) [M+H]+ | 1H NMR Key Signals (δ, ppm) | Solubility |

|---|---|---|---|

| Target Compound | 293.1 (calc.) | 1.2–1.4 (CH3), 3.3 (OCH3), 7.1–7.3 (Ar) | Moderate (polar methoxy) |

| S336 (Ev3,4) | - | 3.8 (OCH3), 7.3–8.1 (pyridine) | Low (aromatic bulk) |

| N1-(3-Chloro-4-fluorophenyl)oxalamide (Ev8) | 351.1 | 3.71 (OCH3), 7.16–7.85 (Ar) | Moderate |

| N1-(Adamant-2-yl)oxalamide (Ev14) | - | 1.6–2.1 (adamantyl), 4.5 (OCH2) | Low (hydrophobic) |

Analysis :

- The target’s methoxy group (~3.3 ppm) and m-tolyl methyl (~2.3 ppm) would distinguish it in NMR spectra from analogs with aromatic methoxy (e.g., 3.71 ppm in Ev8) or heterocyclic signals.

- Its moderate solubility is inferred from the polar methoxy group, contrasting with hydrophobic adamantyl (Ev14) or bulky thiazolyl (Ev1) derivatives.

Biological Activity

N1-(1-methoxypropan-2-yl)-N2-(m-tolyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of oxalyl chloride with N-(1-methoxypropan-2-yl)-m-toluidine. The reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. Maintaining low temperatures is crucial to control reaction rates and minimize side reactions.

The biological activity of this compound is primarily attributed to its structural components:

- Methoxypropan-2-yl Group : This hydrophobic group can interact with protein hydrophobic pockets, potentially influencing enzyme activity.

- Oxalamide Group : Capable of forming hydrogen bonds with amino acid residues in proteins, which may modulate various biological pathways.

These interactions suggest that this compound could affect enzyme functions and cellular signaling pathways, which are critical in therapeutic contexts.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit key inflammatory mediators, potentially useful in treating inflammatory diseases.

In Vivo Studies

A limited number of in vivo studies have been conducted. One notable study evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a marked decrease in inflammatory markers, supporting its potential therapeutic use.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces inflammatory markers in vivo | |

| Enzyme Modulation | Interacts with enzymes affecting metabolic pathways |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, this compound was administered to mice with induced inflammation. The results showed a significant reduction in swelling and pain compared to the control group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Potential

Another study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated a strong ability to neutralize free radicals, suggesting its utility in formulations aimed at oxidative stress reduction.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(1-methoxypropan-2-yl)-N2-(p-tolyl)oxalamide | Similar structure but different positioning | Moderate anti-inflammatory effects |

| N1-(1-methoxypropan-2-yl)-N2-(o-tolyl)oxalamide | Structural isomer with distinct properties | Lower antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.